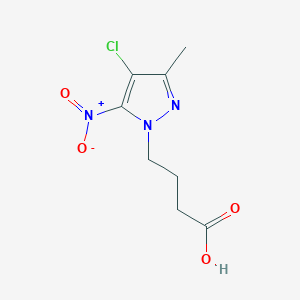

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical properties, which can be useful for understanding the context in which such a compound might be studied. For instance, paper discusses 4-Chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block for heterocyclic synthesis, which shares some functional groups with the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds is detailed in paper , where 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material. The process involves immobilization on Rink resin, chlorine substitution, reduction of the nitro group, and cyclization to yield various heterocycles. Although the synthesis of "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid" is not explicitly described, similar methods could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical behavior and potential applications. Paper describes the synthesis of chalcones and pyrazoles embedded with a 2-butyl-4-chloro-1-methylimidazole moiety, which is structurally related to the pyrazol moiety in the compound of interest. The presence of chloro, methyl, and nitro substituents in these compounds affects their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related compounds are discussed in the papers. For example, paper mentions the condensation of 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde with various ketones to form chalcones, followed by the reaction with hydrazine hydrate to yield pyrazole analogues. These reactions highlight the reactivity of chloro- and nitro-substituted heterocycles, which is relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are explored in paper , where the solubility of 5-chloro-1-methyl-4-nitroimidazole in various organic solvents is measured. The study provides thermodynamic data that could be useful for understanding the solubility and purification processes of similar compounds, including "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid".

properties

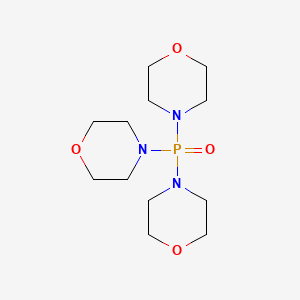

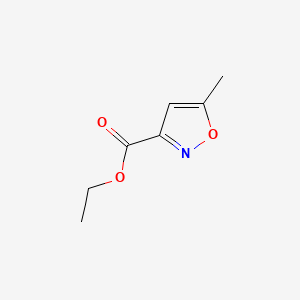

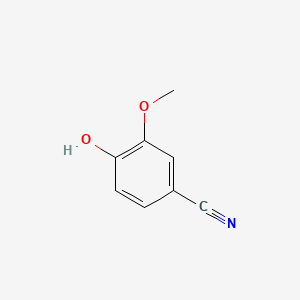

IUPAC Name |

4-(4-chloro-3-methyl-5-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)11(10-5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVITRSDRWVJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)[N+](=O)[O-])CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)